molecular formula C22H13Br2Cl3N2 B10912473 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole

Cat. No.: B10912473
M. Wt: 571.5 g/mol
InChI Key: LRRIOPGSJLOCEA-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features multiple halogen substitutions, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by their sequential halogenation and cyclization to form the pyrazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s halogen substitutions allow it to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole stands out due to its unique combination of halogen substitutions and pyrazole ring structure. Similar compounds include:

  • 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
  • 3,5-bis(3-chlorophenyl)-4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazole
  • 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole

These compounds share structural similarities but differ in their specific halogen substitutions, which can lead to variations in their chemical properties and reactivity .

Properties

Molecular Formula

C22H13Br2Cl3N2

Molecular Weight

571.5 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H13Br2Cl3N2/c23-16-5-1-3-13(9-16)21-20(27)22(14-4-2-6-17(24)10-14)29(28-21)12-15-7-8-18(25)11-19(15)26/h1-11H,12H2

InChI Key

LRRIOPGSJLOCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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